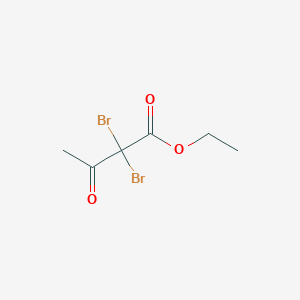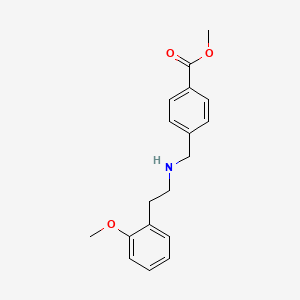
Pirazina-2-carbaldehído
Descripción general
Descripción
Pyrazine-2-carbaldehyde (P2C) is a heterocyclic aldehyde that is used for a variety of purposes in the scientific and research fields. It is a colorless, volatile liquid with a pungent odor, and is often used as a starting material in the synthesis of other compounds. P2C has been used in numerous applications, ranging from laboratory experiments to medical research.
Aplicaciones Científicas De Investigación
Formación de Bis-Azometinas
El pirazina-2-carbaldehído se utiliza en la formación de bis-azometinas a partir de hidracina y aldehídos aromáticos heterocíclicos . Este proceso se estudia utilizando la teoría del funcional de densidad y los resultados se correlacionan con los resultados experimentales obtenidos mediante espectroscopia de RMN . La presencia de intermedios bis-hemiaminálicos se evidencia mediante espectros de RMN .
Papel en la Electrónica Orgánica
Los compuestos imina, también conocidos como azometinas o bases de Schiff, han llamado la atención en varios campos de la ciencia . El this compound juega un papel en la formación de estas iminas, que tienen aplicaciones vitales en química de coordinación y supramolecular, electrónica orgánica, dispositivos orgánicos emisores de luz (OLED) y colorantes fluorescentes .
Papel en la Química Covalente Dinámica (CDC)
Debido a la naturaleza reversible de la formación de iminas, el this compound está a la vanguardia de la química constitucional dinámica (CDC) . Los sistemas basados en hemiaminálicos se han implementado en CDC y se han demostrado como sistemas de detección quiral .
Agente Antifúngico e de Imagen
Un derivado de carbazol funcionalizado con pirazina, construido mediante el acoplamiento de 2-amino-5-bromo-3-metilaminopirazina (ABMAP) en las posiciones 3 y 6 del anillo de carbazol, muestra actividad fotosensible y dependiente del pH . Este compuesto, conocido como 3,6-PIRAMICAR, exhibe una prometedora actividad antifúngica y potencial como agente de imagen .
Papel en las Técnicas de Separación
El this compound se puede separar mediante HPLC de modo mixto . Esta técnica demuestra la fácil sintonización de los métodos desarrollados en columnas Primesep .
Síntesis de 1,2,3-Triazolo[4,5-b]pirazina
Una patente de Pfizer detalló el uso de this compound en la síntesis de 3,5-disustituido 1H-1,2,3-triazolo[4,5-b]pirazina . Este compuesto se forma primero aminando 2-amino-3,5-dibromopirazina disponible comercialmente en presencia de una base estéricamente impedida, luego tratando la diamino pirazina con nitrito .
Safety and Hazards
Pyrazine-2-carbaldehyde is classified under GHS07 for safety . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
Pyrazine-2-carbaldehyde and its derivatives have drawn significant attention in various fields of science due to their wide range of biological activities . Future research could focus on understanding the action mechanisms of these compounds, developing new synthetic methods, and exploring their potential applications in drug discovery .
Mecanismo De Acción
Target of Action
Pyrazine-2-carbaldehyde, like other pyrazine derivatives, is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It has been studied that the formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, including pyrazine-2-carbaldehyde, involves a reaction sequence of addition-dehydration . This reaction sequence is catalyzed by water, methanol, and acetic acid .
Biochemical Pathways
It’s known that pyrazine derivatives can affect various biological pathways due to their wide range of biological activities .
Result of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the formation of bis-azomethines from pyrazine-2-carbaldehyde is catalyzed by water, methanol, and acetic acid , suggesting that these substances may influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
Pyrazine-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amines, which are important intermediates in many biochemical processes . Additionally, pyrazine-2-carbaldehyde has been shown to interact with hydrazine to form bis-azomethines, a reaction that is catalyzed by water, methanol, and acetic acid . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
Pyrazine-2-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine-2-carbaldehyde can inhibit certain enzymes, leading to changes in metabolic flux and gene expression . Additionally, it has been reported to exhibit antimicrobial, anti-inflammatory, and antiviral activities, which further underscores its impact on cellular functions .
Molecular Mechanism
The molecular mechanism of pyrazine-2-carbaldehyde involves its ability to form Schiff bases with amines, leading to the formation of stable imine complexes . These complexes can act as bidentate ligands, interacting with metal ions and other biomolecules. The formation of these complexes can result in enzyme inhibition or activation, depending on the specific biomolecules involved . Additionally, pyrazine-2-carbaldehyde can undergo nucleophilic addition reactions, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazine-2-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that pyrazine-2-carbaldehyde can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of pyrazine-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, pyrazine-2-carbaldehyde can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Pyrazine-2-carbaldehyde is involved in several metabolic pathways, including the formation of Schiff bases and bis-azomethines . It interacts with enzymes such as hydrazine and other cofactors, leading to the formation of various intermediates and metabolites . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, pyrazine-2-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound can accumulate in specific tissues, depending on its interactions with cellular components . These transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical effects.
Subcellular Localization
Pyrazine-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is essential for understanding the precise biochemical mechanisms of pyrazine-2-carbaldehyde.
Propiedades
IUPAC Name |
pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWJLDFSICTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460761 | |
| Record name | Pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5780-66-5 | |
| Record name | Pyrazinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyrazinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Pyrazine-2-carbaldehyde be used to synthesize more complex molecules like Pteridines?
A1: Pyrazine-2-carbaldehyde serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The process involves several steps, starting with converting Pyrazine-2-carbaldehyde to 2-amino-3-dimethoxymethylpyrazine. This intermediate undergoes acylation with various reagents, leading to different substituted derivatives. Subsequent hydrolysis and cyclization with ammonia yield various pteridine derivatives, including 2-methylpteridine, pteridin-2-one, and pteridine itself.
Q2: Can you explain the coordination chemistry of Pyrazine-2-carbaldehyde with metals like Tin?
A2: Pyrazine-2-carbaldehyde, when reacted with diphenyltin(IV) dichloride in the presence of 4-ethylthiosemicarbazone (Hapetsc), forms a unique diorganotin(IV) complex []. In this complex, the Pyrazine-2-carbaldehyde derivative acts as a monodentate ligand, coordinating with the tin atom through its nitrogen atom. This coordination creates a distorted octahedral geometry around the tin center. This research highlights the potential of Pyrazine-2-carbaldehyde derivatives in forming complexes with potential applications in various fields like catalysis.
Q3: What spectroscopic techniques are helpful in characterizing Pyrazine-2-carbaldehyde and its derivatives?
A3: Characterization of Pyrazine-2-carbaldehyde and its derivatives relies heavily on spectroscopic techniques like UV, IR, and NMR spectroscopy []. These techniques provide crucial information about the electronic structure, functional groups, and proton environments within the molecule, enabling researchers to confirm the identity and purity of the synthesized compounds. Additionally, ionization constants can be determined, providing insights into the molecule's reactivity and potential interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



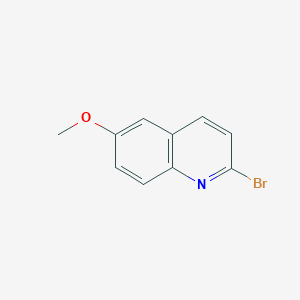
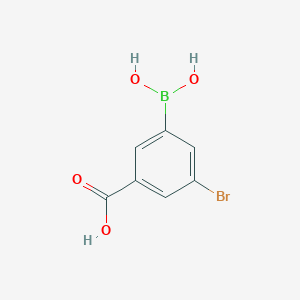
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
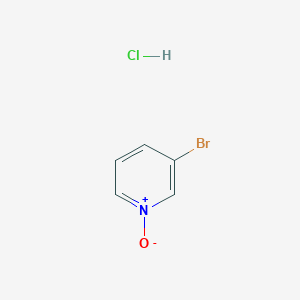
![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)

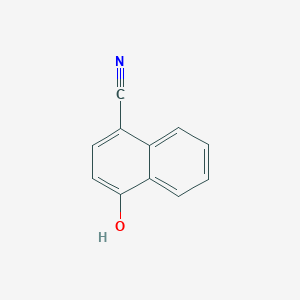
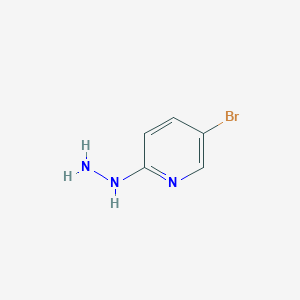

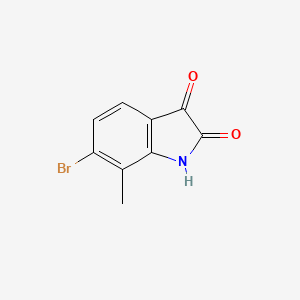

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)
